molecular formula C7H6F3N B1486997 2-Trifluoromethylaminobenzene-3,4,5,6-d4 CAS No. 1643543-71-8

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Cat. No. B1486997
M. Wt: 165.15 g/mol
InChI Key: VBLXCTYLWZJBKA-RHQRLBAQSA-N
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Description

2-Trifluoromethylaminobenzene-3,4,5,6-d4 is a stable isotope-labelled compound with the molecular formula C7D4H2F3N . It has a molecular weight of 165.149 . This compound is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-Trifluoromethylaminobenzene-3,4,5,6-d4 consists of a benzene ring substituted with a trifluoromethyl group and an amino group . The positions 3, 4, 5, and 6 of the benzene ring are labelled with deuterium .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLXCTYLWZJBKA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(F)(F)F)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethylaminobenzene-3,4,5,6-d4

Synthesis routes and methods I

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
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Synthesis routes and methods II

Procedure details

To a solution of sodium formate (38 parts) in water (100 parts) are added sodium hydroxide liquor (32%; 13.5 parts), benzyl triethylammonium chloride (1.0 parts), 3% palladium on charcoal (50% paste; 6.0 parts) and 5-chloro-2-aminobenzotrifluoride (19.6 parts). The mixture is stirred rapidly at the boil under reflux for 4 hours and then steam distilled. The distillate is extracted with chloroform (2 × 50 parts), the extract dried over magnesium sulphate and then the solvent removed to give 9.7 parts (60.3%) of 2-aminobenzotrifluoride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Reactant of Route 2
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Reactant of Route 3
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Reactant of Route 4
Reactant of Route 4
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Reactant of Route 5
2-Trifluoromethylaminobenzene-3,4,5,6-d4
Reactant of Route 6
Reactant of Route 6
2-Trifluoromethylaminobenzene-3,4,5,6-d4

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